8-ethoxy-3-(6-nitro-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
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Overview
Description
8-ETHOXY-3-(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-3-(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into a benzodiazole ring.
Ethoxylation: Addition of an ethoxy group to the chromen-2-one core.
Coupling Reaction: Formation of the final compound through a coupling reaction between the nitrated benzodiazole and the ethoxylated chromen-2-one.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-ETHOXY-3-(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ETHOXY-3-(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Modulation: Influence on cellular pathways such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarins: A class of compounds with a similar chromen-2-one core.
Benzodiazoles: Compounds containing the benzodiazole ring system.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
8-ETHOXY-3-(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13N3O5 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
8-ethoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C18H13N3O5/c1-2-25-15-5-3-4-10-8-12(18(22)26-16(10)15)17-19-13-7-6-11(21(23)24)9-14(13)20-17/h3-9H,2H2,1H3,(H,19,20) |
InChI Key |
LRSJJABMEXKQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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